molecular formula C5H8N4 B13074326 N-ethyl-1,2,4-triazin-3-amine

N-ethyl-1,2,4-triazin-3-amine

Cat. No.: B13074326
M. Wt: 124.14 g/mol
InChI Key: CSQXKQNJSJEGCB-UHFFFAOYSA-N
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Description

N-Ethyl-1,2,4-triazin-3-amine is a chemical derivative based on the 1,2,4-triazin-3-amine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazine core is recognized as a privileged structure in the design of biologically active compounds, serving as a key scaffold in various therapeutic areas . This compound and its derivatives have demonstrated considerable potential in pharmacological research, particularly in the field of oncology. The 1,2,4-triazine nucleus is a fundamental component of several known anticancer agents and is extensively investigated for developing novel therapeutics . Research into similar 1,2,4-triazine derivatives has also revealed their application in neurological disorders. For instance, certain derivatives have been identified as potent and selective antagonists of the adenosine A 2A receptor, a promising non-dopaminergic target for the treatment of Parkinson's disease . The molecular framework allows for interactions with key residues in orthosteric binding pockets, enabling the engineering of high potency and selectivity . The product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

N-ethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9)

InChI Key

CSQXKQNJSJEGCB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of N Ethyl 1,2,4 Triazin 3 Amine Derivatives

Established Synthetic Routes for the 1,2,4-Triazin-3-amine (B72006) Core Structure

The construction of the 1,2,4-triazin-3-amine core is achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methodologies generally involve the formation of the six-membered triazine ring from acyclic or smaller cyclic precursors.

Annulation Reactions

Annulation, the process of building a new ring onto a pre-existing molecule, is a powerful strategy for synthesizing heterocyclic systems. For the 1,2,4-triazine (B1199460) core, domino annulation reactions have proven particularly effective.

A notable approach involves [4+2] domino annulation reactions that construct the 1,2,4-triazine ring in a single pot from readily available starting materials. rsc.orgacs.orgrsc.org These strategies exhibit high efficiency and yield moderate to high quantities of the desired products. rsc.org The versatility of this method allows for the use of various simple precursors, including ketones, aldehydes, and alkynes, making it a powerful tool for generating potentially bioactive derivatives. rsc.org

Reactant 1 Reactant 2 Reaction Type Product Key Features
AmidrazonesKetones/Alkynes[4+2] Domino Annulation1,2,4-Triazine DerivativesHigh performance with moderate to high yields. researchgate.net
NitrilesHydrazinesBase-Mediated Annulation1,2,4-Triazole DerivativesRapid, efficient, tolerates various functional groups. rsc.org

Ring-Expansion Reactions

Ring-expansion reactions provide a novel pathway to the 1,2,4-triazine skeleton from smaller, strained heterocyclic rings. This approach leverages the release of ring strain to drive the formation of the more stable six-membered triazine system.

One documented method is the reaction of 2,3-diaryl-1-azirine-3-carboxamides with hydrazine (B178648), which yields 1,2,4-triazin-6-one derivatives. rsc.org This transformation constitutes a formal ring expansion of the three-membered azirine ring into a six-membered triazine. Another conceptually related pathway begins with the ring-opening of aziridines. A three-step, one-pot sequence involving the Lewis acid-catalyzed nucleophilic ring-opening of aziridines by N-tosyl hydrazones, followed by cyclization and oxidation, affords a diverse range of 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. acs.orgresearchgate.net

Furthermore, transformations of five-membered rings have been observed. An unexpected rhodium-catalyzed rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles generates common intermediates that can subsequently cyclize to form various substituted 1,2,4-triazines. organic-chemistry.org

Cyclocondensation Reactions

Cyclocondensation reactions are among the most traditional and widely used methods for synthesizing the 1,2,4-triazine core. These reactions typically involve the condensation of two or more acyclic components to form the heterocyclic ring in a single step.

A primary route is the reaction between amidrazones and 1,2-dicarbonyl compounds, such as 1,2-diketones. researchgate.net This method is a cornerstone in triazine synthesis. Another well-established multi-component reaction involves the condensation of hydrazides, dicarbonyl compounds, and ammonium (B1175870) acetate. researchgate.net The reaction of nitrilimines with α-amino esters has also been employed to produce 1,2,4-triazin-6-ones, which are valuable precursors for 3-amino-1,2,4-triazine derivatives. nih.gov

Precursor 1 Precursor 2 Precursor 3 Reaction Type Product Core
Amidrazone1,2-Diketone-Cyclocondensation1,2,4-Triazine researchgate.net
HydrazideDicarbonyl CompoundAmmonium AcetateMulti-component Cyclocondensation1,2,4-Triazine researchgate.net
Nitrilimineα-Amino Ester-Cyclocondensation1,2,4-Triazin-6-one nih.gov

Intramolecular Cyclization Techniques

Intramolecular cyclization involves the formation of the triazine ring from a single linear precursor that contains all the necessary atoms. This strategy often provides high regioselectivity and is a key step in many multi-step syntheses.

One such technique is the reductive cyclization of nitroarylhydrazides, which can be used to construct fused (hetero)arene rsc.orgresearchgate.netorganic-chemistry.orgtriazines. mdpi.com Another powerful method involves the cyclization of intermediates formed from rhodium-catalyzed reactions. For instance, an O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles generates intermediates that undergo intramolecular cyclization under mild conditions to yield variously substituted 1,2,4-triazines. organic-chemistry.org Additionally, a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides a route to 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org

Green Chemistry Approaches in 1,2,4-Triazine Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. Green chemistry principles have been successfully applied to the synthesis of 1,2,4-triazine derivatives, focusing on reducing reaction times, energy consumption, and the use of hazardous solvents.

Microwave irradiation has emerged as a powerful tool, enabling the rapid synthesis of diverse 3,5,6-trisubstituted 1,2,4-triazines in excellent yield and purity. ijpsr.infofrontiersin.org Microwave-assisted multi-component reactions under neat (solvent-free) conditions offer a simple, high-yield, and environmentally friendly approach with excellent atom economy. youtube.com

Sonochemistry, which utilizes ultrasonic irradiation, also provides a green alternative to conventional heating. rsc.org Sonochemical methods can significantly shorten reaction times, often to just a few minutes, while maintaining high yields (>75%). ijpsr.info These protocols often use water or aqueous media, minimizing the reliance on organic solvents. ijpsr.inforsc.org

Green Technique Key Advantages Example Application
Microwave IrradiationReduced reaction times, high yields, solvent-free options. frontiersin.orgyoutube.comOne-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. youtube.com
Ultrasound (Sonochemistry)Significantly shorter reaction times (minutes), high yields, use of aqueous media. ijpsr.inforsc.orgSynthesis of 1,3,5-triazine (B166579) derivatives in water. ijpsr.info

Tandem Reactions for Fused Triazine Systems

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient and atom-economical route to complex fused heterocyclic systems. rsc.org

A notable example is the tandem Wittig/ring closure strategy for the synthesis of azolo[5,1-c]-1,2,4-triazine ring systems. organic-chemistry.org This method involves the sequential formation of the triazine ring from regioselectively formed azophosphoranes and subsequent intermolecular Wittig reactions. organic-chemistry.org Fused triazines can also be synthesized through cascade processes involving the condensation of diazonium salts with diones, followed by cyclization and aromatization. organic-chemistry.org These one-pot procedures avoid the need to isolate intermediates, thereby streamlining the synthetic process and adhering to the principles of green chemistry. rsc.org

Functionalization and Derivatization Strategies for N-ethyl-1,2,4-triazin-3-amine Analogues

The modification of the this compound scaffold is crucial for tuning its physicochemical properties and biological activities. Various strategies, including alkylation, acylation, condensation, nucleophilic displacement, and metal-catalyzed coupling reactions, have been employed to introduce diverse functional groups onto the triazine ring and the exocyclic amino group.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for modifying the amino group of 3-amino-1,2,4-triazine derivatives. These reactions can proceed at the exocyclic amino group or at the nitrogen atoms of the triazine ring, and the selectivity often depends on the reaction conditions and the substrate's electronic properties.

Alkylation: The direct alkylation of 3-amino-1,2,4-triazines with alkyl halides can lead to a mixture of N-alkylated and ring-alkylated products. For instance, the reaction of 3-amino-1,2,4-triazole, a related heterocyclic system, with alkyl halides can result in quaternization at different nitrogen atoms of the ring as well as the exocyclic amino group, often with low selectivity. researchgate.net To achieve selective N-ethylation at the exocyclic amino group, a multi-step approach is often preferred. This can involve the initial synthesis of 3-amino-1,2,4-triazine followed by a controlled reaction with an ethylating agent. Alternatively, a precursor with a protected amino group can be selectively alkylated.

Acylation: Acylation of the exocyclic amino group of 3-amino-1,2,4-triazines is a more straightforward process. The use of acyl chlorides or anhydrides in the presence of a base typically leads to the formation of the corresponding N-acyl derivatives in good yields. This transformation is valuable for introducing a variety of functional groups and for the synthesis of more complex molecules. For example, Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings and can be adapted for the acylation of amino-substituted heterocycles. lookchem.com

ReagentReaction TypeProductNotes
Ethyl halideAlkylationThis compound / Ring-alkylated isomersCan result in a mixture of products; selectivity is a key challenge.
Acyl chlorideAcylationN-acyl-N-ethyl-1,2,4-triazin-3-amineGenerally proceeds with good selectivity at the exocyclic amino group.
AnhydrideAcylationN-acyl-N-ethyl-1,2,4-triazin-3-amineAn alternative to acyl chlorides for acylation.

Condensation Reactions

The amino group in this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically catalyzed by acids or bases and are often reversible. The resulting imines are versatile intermediates that can be further modified, for example, through reduction to form secondary amines or by participating in cyclization reactions.

Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes have shown that stable hemiaminals can be formed as intermediates. nih.gov The equilibrium between the reactants, hemiaminal, and the final Schiff base is influenced by factors such as solvent polarity, temperature, and reactant concentrations. nih.govnih.gov Similar reactivity is expected for this compound, providing a pathway to a diverse range of derivatives. For instance, Biginelli-like multicomponent reactions using 3-amino-1,2,4-triazole have been shown to yield various heterocyclic products, highlighting the synthetic potential of condensation reactions involving amino-triazines. researchgate.netrsc.org

Carbonyl CompoundReaction TypeProduct
AldehydeCondensationSchiff base (Imine)
KetoneCondensationSchiff base (Imine)
1,2-DicarbonylCondensation/CyclizationFused heterocyclic systems

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions are a key strategy for the synthesis and functionalization of the 1,2,4-triazine core. The synthesis of this compound itself can be envisioned through the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 3-position of the 1,2,4-triazine ring with ethylamine (B1201723). The reactivity of the triazine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms.

The substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (a related triazine system) by various nucleophiles is a temperature-dependent sequential process. nih.govresearchgate.net This principle can be applied to the synthesis of substituted 3-amino-1,2,4-triazines. For example, starting from a 3-halo-1,2,4-triazine, reaction with ethylamine would yield the desired this compound. The ease of this displacement is influenced by the nature of the halogen and the substituents on the triazine ring.

SubstrateNucleophileProduct
3-Halo-1,2,4-triazineEthylamineThis compound
N-ethyl-3-halo-1,2,4-triazineVarious nucleophiles (e.g., amines, alkoxides)Functionalized this compound derivatives

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds and have been applied to the functionalization of 1,2,4-triazine derivatives. nih.gov These reactions typically involve the coupling of a halogenated or triflated triazine with an organoboron (Suzuki-Miyaura) or organotin (Stille) reagent.

Suzuki-Miyaura Coupling: This reaction has been successfully employed for the synthesis of aryl- and vinyl-substituted 1,2,4-triazines. nih.gov For the synthesis of this compound derivatives, a 3-halo-1,2,4-triazine can be coupled with a suitable boronic acid or ester, followed by the introduction of the N-ethylamino group, or vice versa. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govtcichemicals.com

Stille Coupling: The Stille reaction offers a complementary approach to the Suzuki-Miyaura coupling and has been used for the synthesis of various substituted heterocycles. wikipedia.orgacs.org It involves the reaction of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.orgacs.org Nickel-catalyzed Stille couplings of quaternary ammonium salts via C-N bond cleavage have also been reported, offering alternative synthetic routes. nih.gov

ReactionSubstratesCatalystProduct
Suzuki-Miyaura3-Halo-1,2,4-triazine + Organoboronic acid/esterPalladium complex3-Aryl/vinyl-1,2,4-triazine
Stille3-Halo-1,2,4-triazine + OrganostannanePalladium complex3-Aryl/vinyl-1,2,4-triazine

Chemical Reactivity Profiles of 1,2,4-Triazin-3-amine Derivatives

The reactivity of 1,2,4-triazin-3-amine derivatives is characterized by the electron-deficient nature of the triazine ring, which makes it susceptible to nucleophilic attack and participation in inverse electron-demand Diels-Alder reactions.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The 1,2,4-triazine ring can act as an electron-deficient diene in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. acs.org This reaction is a powerful tool for the synthesis of various nitrogen-containing heterocyclic systems. The IEDDA reaction of 1,2,4-triazines typically proceeds with the formation of a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule, such as nitrogen gas, to afford a new heterocyclic ring.

The reactivity of the 1,2,4-triazine in IEDDA reactions is influenced by the substituents on the ring. Electron-withdrawing groups generally enhance the reactivity of the triazine diene. While specific studies on this compound are limited, the general principles of IEDDA reactions of 1,2,4-triazines suggest that it would react with various electron-rich dienophiles, such as enamines, ynamines, and strained alkenes, to generate substituted pyridines or other heterocyclic structures. researchgate.netacs.org The regioselectivity of the cycloaddition is also a key aspect, which is influenced by both the electronic and steric properties of the substituents on both the triazine and the dienophile. nih.gov

DienophileProduct Type
EnamineSubstituted Pyridine
YnamineSubstituted Pyridine
Strained AlkyneSubstituted Pyridine

Reactions with Carbonitrile, Carbonyl, and Isothiocyanate Reagents

The 3-amino group in 1,2,4-triazine systems demonstrates notable reactivity towards a variety of electrophilic reagents, including carbonitriles, carbonyls, and isothiocyanates. ingentaconnect.comdntb.gov.uaresearchgate.netresearchgate.net While specific studies focusing exclusively on this compound are limited in publicly available literature, the reactivity of the broader class of 3-amino-1,2,4-triazines provides a strong indication of its expected chemical behavior.

Reactions with Carbonyl Compounds:

The condensation of 3-amino-1,2,4-triazine derivatives with carbonyl compounds such as aldehydes and ketones typically results in the formation of Schiff bases. For instance, the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has been shown to yield stable hemiaminals and Schiff bases. mdpi.com It is anticipated that this compound would react similarly with aldehydes and ketones under appropriate conditions, leading to the corresponding N-(1,2,4-triazin-3-yl)imines. The general reaction scheme is presented below:

Reaction Scheme:

this compound + R-CHO → N-((E)-benzylidene)-N-ethyl-1,2,4-triazin-3-amine + H₂O

A representative, though not specific to the N-ethyl derivative, condensation reaction is detailed in the table below.

Reactant 1Reactant 2ProductConditionsReference
4-Amino-3,5-dimethyl-1,2,4-triazole2-NitrobenzaldehydeStable Hemiaminal/Schiff BaseNeutral, various solvents mdpi.com

Reactions with Isothiocyanates:

The reaction of amino-substituted heterocycles with isothiocyanates is a well-established method for the synthesis of thiourea (B124793) derivatives. It is expected that the amino group of this compound would readily attack the electrophilic carbon of an isothiocyanate. For example, electrophilic reactions of 3-amino-1,2,4-triazine with phenyl isocyanate have been reported to form new monoureido compounds. researchgate.netdntb.gov.ua A similar reaction with an isothiocyanate would be expected to yield the corresponding N-ethyl-N'-(substituted)thiourea derivative of the 1,2,4-triazine.

Reaction Scheme:

this compound + R-NCS → 1-ethyl-1-(1,2,4-triazin-3-yl)-3-(substituted)thiourea

The following table provides a general representation of this type of reaction.

Reactant 1Reactant 2Product TypeConditionsReference
3-Amino-1,2,4-triazinePhenyl isocyanateMonoureido compoundElectrophilic reaction researchgate.netdntb.gov.ua
Primary AminesCarbon disulfideIsothiocyanatesAqueous conditions, desulfurylation nih.gov

Reactions with Carbonitriles:

Specific Reactivity of Amino Substituents

The ethylamino group at the 3-position of the 1,2,4-triazine ring can undergo reactions typical of secondary amines, such as alkylation and acylation.

Alkylation:

The alkylation of amines can be a complex process, often leading to a mixture of primary, secondary, and tertiary amine products. masterorganicchemistry.com In the case of this compound, which is a secondary amine, further alkylation would lead to a tertiary amine. The lone pair of electrons on the nitrogen atom of the amino group can act as a nucleophile, attacking an alkyl halide. Selective monoalkylation can be challenging to achieve. masterorganicchemistry.com While specific methods for the selective alkylation of 3-thioxo-1,2,4-triazin-5-ones have been reported, detailed protocols for this compound are not extensively documented. researchgate.net A patent describes a general method for the alkylation of 1,3,5-triazine derivatives with alcohols in the presence of a catalyst. google.com

General Alkylation Reaction:

this compound + R-X → N,N-diethyl-1,2,4-triazin-3-amine (and other products)

Acylation:

N-acylation of amines is a common and efficient reaction to form amides. nih.gov The reaction of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, would be expected to yield the corresponding N-acyl-N-ethyl-1,2,4-triazin-3-amine. This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

General Acylation Reaction:

this compound + R-COCl → N-acyl-N-ethyl-1,2,4-triazin-3-amine + HCl

The following table summarizes representative conditions for N-acylation of amines.

Amine TypeAcylating AgentProduct TypeConditionsReference
Primary/Secondary AminesN-protected aminoacylbenzotriazoleN-acylated aminesMicrowave irradiation in water nih.gov
EthylamineEthanoyl chlorideN-ethylethanamideNucleophilic addition-elimination chemguide.co.uk

Spectroscopic and Structural Elucidation of N Ethyl 1,2,4 Triazin 3 Amine Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For N-substituted aminotriazines, NMR spectra can sometimes be complex due to the restricted rotation around the C-N bond between the triazine ring and the amino substituent, which can lead to the existence of different rotamers and result in signal broadening or the appearance of multiple peaks for a single nucleus. tdx.cat

The ¹H NMR spectrum of N-ethyl-1,2,4-triazin-3-amine is expected to show distinct signals corresponding to the protons on the triazine ring and the N-ethyl group. Based on the analysis of 3-amino-1,2,4-triazine and related N-alkyl amines, the predicted chemical shifts can be assigned. chemicalbook.comlibretexts.org

The triazine ring protons (H-5 and H-6) are expected to appear in the downfield region (typically δ 8.0-9.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The NH proton signal is often broad and its position can vary depending on the solvent, concentration, and temperature. libretexts.org Adding a few drops of D₂O to the sample would cause the NH signal to disappear, confirming its assignment. libretexts.org

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz)
H-5 (Triazine Ring)~8.5-9.0Doublet~2-3
H-6 (Triazine Ring)~8.0-8.5Doublet~2-3
NH (Amine)Variable (e.g., 5.0-7.0)Broad SingletN/A
CH₂ (Ethyl)~3.4-3.6Quartet~7.0
CH₃ (Ethyl)~1.2-1.4Triplet~7.0

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms within the 1,2,4-triazine (B1199460) ring are significantly deshielded and appear at high chemical shifts, typically in the range of δ 140-165 ppm. tdx.cat The carbon attached to the amino group (C-3) would be expected at the higher end of this range. The carbons of the N-ethyl group will appear in the upfield region, consistent with aliphatic carbons. libretexts.org

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Triazine Ring)~160-165
C-5 (Triazine Ring)~145-150
C-6 (Triazine Ring)~140-145
CH₂ (Ethyl)~40-45
CH₃ (Ethyl)~14-16

To unambiguously assign the proton and carbon signals, especially in complex molecules or where isomers are present, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. tdx.cat

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum links protons directly to the carbons they are attached to. It would definitively assign the CH, CH₂, and CH₃ signals in both the proton and carbon spectra. tdx.cat For example, the proton signal at ~3.5 ppm would show a correlation to the carbon signal at ~42 ppm, assigning both to the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons (like C-3) and for piecing together the molecular structure. For instance, the NH proton could show a correlation to the C-3 and C-5 carbons of the triazine ring, as well as the methylene carbon of the ethyl group.

Vibrational Spectroscopy for Molecular Characterization (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic peaks for the N-H, C-H, C=N, and C-N bonds. Data from the parent compound, 3-amino-1,2,4-triazine, and other triazine derivatives provide a basis for these assignments. nist.govmdpi.com

Characteristic absorption bands for the triazine ring, associated with C=N and C-N stretching and ring deformation, are typically observed in the 1600-1300 cm⁻¹ region. nih.gov The N-H stretching vibration of the secondary amine appears as a single, sharp to medium band around 3300-3500 cm⁻¹. libretexts.org Aliphatic C-H stretching from the ethyl group will be visible just below 3000 cm⁻¹.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amine3300 - 3500Medium
C-H Stretch (Aromatic)Triazine Ring3000 - 3100Weak
C-H Stretch (Aliphatic)Ethyl Group2850 - 2960Medium
C=N StretchTriazine Ring1500 - 1600Strong
N-H BendSecondary Amine1550 - 1650Medium
C-N StretchTriazine Ring / Amine1300 - 1450Strong
Ring DeformationTriazine Ring800 - 900Medium

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov For this compound (C₅H₈N₄), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.

Electron Ionization (EI) mass spectrometry also causes fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint. The fragmentation of this compound is dictated by the stability of the resulting ions and radicals. A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org

In this case, α-cleavage would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable, resonance-delocalized cation. Another key fragmentation would be the loss of the entire ethyl group or parts of the triazine ring itself.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Ion Structure / Fragment Lost Fragmentation Pathway
124[C₅H₈N₄]⁺• (Molecular Ion)Ionization of parent molecule
109[C₄H₅N₄]⁺α-cleavage: Loss of •CH₃
96[C₃H₄N₄]⁺•Loss of ethylene (B1197577) (C₂H₄) via rearrangement
82[C₂H₂N₄]⁺•Ring fragmentation
55[C₂H₃N₂]⁺Ring fragmentation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated and aromatic systems. The 1,2,4-triazine ring is an aromatic system containing both π electrons and non-bonding (n) electrons on the nitrogen atoms. The addition of an amino group (an auxochrome) to the triazine ring typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted triazine. chemeo.com The electronic absorption spectra for triazine derivatives generally show strong absorptions in the UV region, often between 250 and 400 nm, corresponding to these electronic transitions. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound analogues. The solid-state structures of several 1,2,4-triazine derivatives have been elucidated, revealing key insights into their molecular geometry and packing in the crystalline lattice.

Detailed structural analysis of a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine (B98693), specifically [Ag(3ADMT)(NO₃)]n, shows that it crystallizes in the monoclinic space group P2₁/n. mdpi.com The asymmetric unit contains one monomer of [Ag(3ADMT)(NO₃)]. mdpi.com In this polymeric structure, the silver atom is coordinated by two nitrogen atoms from two different 3-amino-5,6-dimethyl-1,2,4-triazine ligands and two oxygen atoms from two nitrate (B79036) anions, resulting in a distorted tetrahedral geometry around the Ag(I) center. mdpi.com The crystal packing is further stabilized by strong argentophilic interactions between adjacent silver atoms, leading to the formation of a one-dimensional wavy-like chain. mdpi.com Hirshfeld surface analysis indicates that O...H (37.2%) and N...H (18.8%) intermolecular interactions are significant in the molecular packing. mdpi.com

Table 1: Crystal Data and Structure Refinement for [Ag(3ADMT)(NO₃)]n

Parameter Value
Empirical formula C₅H₈AgN₅O₃
Formula weight 298.02
Crystal system Monoclinic
Space group P2₁/n
a (Å) 12.2062(2)
b (Å) 5.07870(10)
c (Å) 15.0031(3)
β (°) 108.832(2)
Volume (ų) 880.28(3)
Z 4

Data sourced from reference mdpi.com

In another study, the crystal structures of a series of triazine-based hydrazone derivatives were investigated. These compounds share a common 1,2,4-triazine moiety with phenyl rings attached to it. The triazine ring in these structures is essentially planar due to the sp² hybridization of its constituent atoms. mdpi.com The dihedral angles between the triazine ring and the substituted phenyl rings vary among the different derivatives, indicating a degree of conformational flexibility. mdpi.com For instance, in one of the studied compounds, the dihedral angles are 37.99(5)° and 43.08(6)°. mdpi.com

Table 2: Selected Dihedral Angles in Triazine-Based Hydrazone Derivatives

Compound Dihedral Angle 1 (°) Dihedral Angle 2 (°)
1 37.99(5) 43.08(6)
2 60.39(7) 31.77(1)
3 61.08(8) 44.91(6)
4 50.02(7) 34.70(1)

Data sourced from reference mdpi.com

Furthermore, the structure of 3-phenyl nih.govacs.orgresearchgate.nettriazino[5,6-c]quinoline was unambiguously confirmed by single-crystal X-ray diffraction. mdpi.com The molecule was found to adopt a nearly planar conformation, with the phenyl ring being twisted relative to the core plane by a mere 3.3°. mdpi.com This planarity is a significant feature that can influence the electronic and photophysical properties of such fused-ring systems.

The investigation of unsymmetrical 3,5,6-trisubstituted 1,2,4-triazine analogues has also benefited from X-ray crystallography to definitively assign the regiochemistry of the isomers produced during synthesis. nih.gov For example, the precise structures of compounds 37 and 52 in a study on G-protein-coupled receptor 84 (GPR84) antagonists were determined using this technique, which was crucial for establishing the structure-activity relationship within that series of molecules. nih.gov

In a series of C₃ symmetric ferrocenyl-substituted 1,3,5-triazines, the single crystal X-ray structure of one derivative revealed a planar structure. rsc.org The supramolecular assembly of this compound is characterized by intermolecular π–π interactions, which facilitate the formation of 2D layered structures in the solid state. rsc.org

The solid-state structure of N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine has also been elucidated. mdpi.com The molecule consists of a central s-triazine core connected to p-bromoaminophenyl, pyrazolyl, and piperidine (B6355638) moieties. The piperidine ring adopts a chair conformation. The phenyl ring is twisted from the mean plane of the s-triazine core by 29.44° in one crystallographically independent molecule and 10.46° in another, while the pyrazolyl moiety shows smaller twists of 8.22° and 7.17°, respectively. mdpi.com

Theoretical and Computational Investigations of N Ethyl 1,2,4 Triazin 3 Amine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecular systems. researchgate.net For heterocyclic compounds like N-ethyl-1,2,4-triazin-3-amine, DFT methods provide reliable predictions of molecular structure, reactivity, and spectroscopic characteristics. nih.gov Studies on related triazine systems frequently employ functionals such as Becke's three-parameter functional and the Lee-Yang-Parr functional (B3LYP) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govacs.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For this compound, this process involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. The planarity of the 1,2,4-triazine (B1199460) ring is a key structural feature, though minor deviations can occur upon substitution. wikipedia.org

Conformational analysis is crucial for understanding the spatial orientation of the flexible ethylamino side chain relative to the triazine ring. Rotation around the C3-N(amine) single bond can lead to different conformers with varying energies. DFT calculations can map this rotational energy profile to identify the most stable conformer, which is typically governed by steric hindrance and potential intramolecular hydrogen bonding. The optimized geometry reveals the equilibrium structure that dictates the molecule's interactions and reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

In this compound, the HOMO is typically localized on the electron-rich regions, including the amino group and the nitrogen atoms of the triazine ring. The LUMO, conversely, is often distributed across the π-system of the electron-deficient triazine ring. This distribution is fundamental to understanding the molecule's behavior in chemical reactions.

Chemical Reactivity Descriptors (Chemical Potential, Electronegativity, Chemical Hardness)

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.govcolab.ws These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = -μ.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

These parameters are invaluable for predicting how the molecule will interact with other chemical species. mdpi.com

Spectroscopic Property Simulations (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (infrared and Raman) can be performed by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific vibrational modes, such as N-H stretching of the amine group, C=N and C-N stretching within the triazine ring, and various bending modes. Comparing calculated frequencies with experimental IR spectra helps confirm the molecular structure. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be simulated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the 1H and 13C chemical shifts for each unique atom in this compound. ufv.br The predicted shifts for the ethyl protons, the amine proton, and the carbons of the triazine ring can be compared with experimental data to validate the proposed structure and conformation. tdx.cat

Spin Density Distribution Analysis

Spin density analysis is a computational technique used to understand the distribution of an unpaired electron in a radical species, such as the radical cation or anion of this compound. nih.gov This is particularly relevant for studying reaction mechanisms involving single-electron transfer (SET) or for understanding the magnetic properties of the molecule if it were to exist in a radical state. nih.gov

DFT calculations can map the spin density across the molecule, indicating which atoms bear the majority of the unpaired electron character. youtube.com In the case of the radical cation, formed by the removal of an electron from the HOMO, the positive spin density is expected to be concentrated on the nitrogen atoms of both the triazine ring and the exocyclic amino group, reflecting the localization of the HOMO. This information is crucial for predicting the sites of radical attack. mdpi.com

Solvation Effects Modeling

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects, providing a more realistic description of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. tcu.edu

Modeling this compound in different solvents (e.g., a nonpolar solvent like cyclohexane (B81311) and a polar solvent like water) can reveal important trends. Generally, polar solvents are expected to stabilize charge separation, potentially leading to an increased dipole moment. Solvation can also affect conformational equilibria and the HOMO-LUMO energy gap. Understanding these effects is critical for predicting reactivity and properties in a condensed phase. jst.go.jp

Table of Mentioned Compounds

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques central to understanding how a ligand, such as a 1,2,4-triazine derivative, might bind to a biological receptor. ijsdr.org These methods predict the preferred orientation of a molecule within the binding site of a target protein, forming a stable complex. ijsdr.org This information is critical for rationalizing the molecule's biological activity and guiding the design of more potent and selective compounds.

In silico docking studies have been instrumental in elucidating the potential binding modes of 1,2,4-triazine antagonists. For instance, research on antagonists for the G-protein-coupled receptor 84 (GPR84), a target for inflammatory diseases, used molecular docking to propose a structural hypothesis for their binding. researchgate.netqub.ac.uk Similarly, docking studies on 1,2,4-triazine derivatives as inhibitors of human d-amino acid oxidase (h-DAAO), a target for schizophrenia, helped to explore the binding mode between the inhibitors and the receptor protein. nih.gov These computational models are often supported by experimental data, such as mutagenesis studies, which can validate the predicted interactions. qub.ac.ukacs.org

For example, in the study of GPR84 antagonists, docking simulations provided a visual representation of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, π–π stacking, and cation−π interactions between the triazine ligand and specific amino acid residues within the receptor's binding pocket. nih.govqub.ac.ukacs.org

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of a therapeutic target to design new ligands. drugdesign.org This approach is iterative, involving the design, synthesis, and testing of compounds, with each cycle informed by the structural understanding of the ligand-receptor complex. drugdesign.org When the 3D structure of a target is known, often through X-ray crystallography, compounds can be computationally "docked" into the active site to assess their fit and potential interactions. drugdesign.org

The application of SBDD has been successfully demonstrated in the development of 1,2,4-triazine derivatives as potent and selective antagonists for the adenosine (B11128) A₂A receptor, a target for Parkinson's disease. nih.govacs.org In this research, the X-ray crystal structures of lead compounds bound to the receptor provided invaluable insights, illustrating how the molecules bind deep within the orthosteric binding cavity. nih.govacs.org This structural information allowed researchers to rationally modify the 1,2,4-triazine scaffold to improve potency and selectivity. nih.gov The analysis of these 3D structures helps interpret structure-activity relationships (SAR), where a decrease in potency can be understood as a loss of complementary fit between the ligand and the receptor. drugdesign.org

The core principle of SBDD is to optimize these molecular interactions, such as hydrogen bonds and hydrophobic contacts, to enhance the binding affinity and efficacy of the designed drug candidate. drugdesign.org This methodology has been applied to various triazine derivatives to develop inhibitors for targets like the fibroblast growth factor receptor 3 (FGFR3). nih.gov

Prediction of Binding Affinity and Mode of Action

Computational studies are crucial for predicting both the binding affinity and the specific mode of action of ligands like 1,2,4-triazine derivatives. The "mode of action" refers to the precise molecular interactions that govern the binding of the ligand to its target.

Docking studies on 1,2,4-triazine antagonists of the GPR84 receptor predicted a detailed binding mode. In one proposed pose, the indole (B1671886) moiety of a lead compound is predicted to bind in a deep, narrow pocket, forming a hydrogen bond with the backbone carbonyl of the amino acid Leu100. acs.org The 1,2,4-triazine ring itself is positioned to allow its substituents to form π–π interactions with phenylalanine residues (Phe101 and Phe335) and a cation−π interaction with an arginine residue (Arg172). qub.ac.ukacs.org The validity of this predicted binding pose was supported by mutagenesis experiments; when key residues like Phe101, Phe335, and Trp360 were mutated to alanine, a significant loss of antagonist affinity was observed, confirming their importance in the binding interaction. qub.ac.ukacs.org

Binding affinity, often expressed as an IC₅₀ or pIC₅₀ value, quantifies the strength of the interaction. Computational models can predict this affinity, and these predictions are used to rationalize the experimentally observed structure-activity relationships (SAR). For example, SAR studies on GPR84 antagonists explored how modifying the substituents on the 1,2,4-triazine core impacted binding affinity. nih.gov The data demonstrated that specific substitutions on the aryl rings at the 5- and 6-positions of the triazine core could significantly enhance or decrease potency. nih.gov

Below is a data table, derived from research on 3,5,6-trisubstituted 1,2,4-triazine GPR84 antagonists, illustrating the structure-activity relationship. It shows how modifications to the indole and azaindole moieties affect the binding affinity (pIC₅₀). acs.org

CompoundCore MoietypIC₅₀ (mean ± SEM)Calculated Log PLigand Lipophilic Efficiency (LLE)
41H-Indole8.13 ± 0.044.53.63
174-Azaindole7.52 ± 0.073.593.93
186-Azaindole (B1212597)8.11 ± 0.033.564.55
197-Azaindole7.72 ± 0.063.594.13

This data illustrates that replacing the indole ring with a 6-azaindole (Compound 18) maintains high potency while reducing lipophilicity, resulting in a more favorable Ligand Lipophilic Efficiency (LLE). acs.org Such computational and experimental data are vital for optimizing lead compounds in drug discovery. nih.gov

Advanced Research Applications of 1,2,4 Triazin 3 Amine Derivatives

Research in Medicinal Chemistry and Drug Discovery

The unique chemical properties of the 1,2,4-triazine (B1199460) nucleus have made it an attractive starting point for the synthesis of novel therapeutic agents. nih.gov Researchers have developed numerous synthetic derivatives and evaluated them for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. nih.govmdpi.comnih.govacs.org

Derivatives of 1,2,4-triazine have been identified as potent and selective antagonists of the adenosine (B11128) A2A receptor. nih.govacs.org The commercially available parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine (B183220), was discovered to be an antagonist of this receptor, prompting further investigation into this chemical series. nih.govacs.org Through structure-based drug design, researchers have optimized these derivatives to enhance their potency and selectivity. nih.govacs.org X-ray crystal structures of some of these compounds bound to the A2A receptor have shown that they bind deep inside the orthosteric binding cavity, mimicking the adenine (B156593) ring of the natural ligand, adenosine. nih.govacs.org

The development of novel 1,3,5-triazine (B166579) derivatives has also been pursued to create selective ligands for other adenosine receptor subtypes, such as hA1 and hA3, which are also implicated in tumor proliferation. nih.govmdpi.com

Table 1: Adenosine A2A Receptor Antagonism by 1,2,4-Triazine Derivatives

Compound Binding Affinity (pKi)
5,6-diphenyl-1,2,4-triazin-3-amine (4a) 6.93
4e Not specified
4g Not specified
4k Not specified

Data sourced from studies on structure-based drug design of 1,2,4-triazine derivatives. nih.govacs.org

The antagonism of the adenosine A2A receptor is a significant area of research for the treatment of neurodegenerative conditions, particularly Parkinson's disease. nih.govnih.gov Antagonists of the A2A receptor have shown considerable potential for providing relief from Parkinson's symptoms. nih.gov

1,2,4-Triazine derivatives have demonstrated efficacy in preclinical models of Parkinson's disease. For instance, compound 4k , a potent A2A antagonist from this series, was found to effectively reverse haloperidol-induced catalepsy in rats, a model that mimics the loss of striatal dopamine (B1211576) function seen in the disease. nih.gov This compound exhibited high oral bioavailability and the ability to penetrate the brain. nih.gov Further optimization of this 1,2,4-triazine series has led to the identification of preclinical candidates for potential Parkinson's treatment. nih.govacs.org The neuroprotective effects of triazine derivatives may also offer a promising approach for treating a range of neurodegenerative diseases. patsnap.comresearchgate.netmdpi.com

The 1,2,4-triazine scaffold is a core component of numerous compounds investigated for their antitumor properties. researchgate.netnih.govnih.gov These derivatives have shown cytotoxic activity against a variety of human tumor cell lines. nih.gov The mechanisms underlying their anticancer effects are diverse and include the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation and metabolism. mdpi.comnih.govmdpi.com For example, a novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. mdpi.com Fused heterocyclic systems, such as pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazines, have demonstrated significant broad-spectrum cytotoxic activity and are considered potential candidates for new cancer chemotherapeutics. nih.govnih.gov

Pyruvate (B1213749) dehydrogenase kinases (PDKs) are enzymes that play a crucial role in cancer cell metabolism, contributing to tumor aggressiveness and therapeutic resistance. nih.govnih.gov A library of 3-amino-1,2,4-triazine derivatives has been designed and identified as potent and subtype-selective inhibitors of PDK. nih.govnih.gov

Biochemical screenings revealed that these compounds are particularly effective against the PDK1 and PDK4 isoforms. nih.govmdpi.com Several derivatives were shown to decrease PDK1 catalytic activity at sub-micromolar or even nanomolar concentrations, significantly outperforming reference PDK inhibitors like dichloroacetic acid (DCA). nih.govmdpi.com In cellular studies, these compounds induced cell death in cancer cells, with particular efficacy against aggressive, KRAS-mutated human pancreatic cancer cells. nih.govnih.gov The mechanism involves hampering the PDK/PDH axis, leading to metabolic impairment and triggering apoptotic cell death. nih.gov

Table 2: PDK1 Inhibitory Activity of Selected 3-Amino-1,2,4-triazine Derivatives

Compound PDK1 IC50 (µM)
5i 0.01 - 0.1
5k 0.01 - 0.1
5l 0.01 - 0.1
5w 0.01 - 0.1
6h 0.01 - 0.1
6j 0.01 - 0.1
6s 0.01 - 0.1
4c 0.04 - 0.33
4g 0.04 - 0.33
5b 0.04 - 0.33
5j 0.04 - 0.33

Data represents a range of IC50 values for the most potent compounds identified in screening studies. nih.govmdpi.com

The Wnt/β-catenin signaling pathway is a highly conserved pathway that is crucial in embryonic development and tissue maintenance; its dysregulation is frequently implicated in the development of cancer. enamine.netnih.govnih.gov This pathway plays a key role in cancer cell proliferation, stemness, and metastasis. nih.gov Consequently, its components are considered important targets for anticancer drug development. nih.gov

Research has indicated that triazine derivatives can modulate this pathway. In the context of neurodegenerative disease research, novel triazine derivatives have been shown to exert neuroprotective effects by activating the Wnt/β-catenin signaling pathway in rodent models of Alzheimer's disease. researchgate.net While direct studies of N-ethyl-1,2,4-triazin-3-amine on this pathway in cancer are not specified in the reviewed literature, the ability of the broader triazine class to interact with key components of this pathway, such as β-catenin, highlights a potential mechanism for anticancer activity that warrants further investigation. nih.gov

Derivatives of the 1,2,4-triazine scaffold have been investigated for their anti-inflammatory properties. nih.govmdpi.comnih.gov A key mechanism identified in this research is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. acs.org The NLRP3 inflammasome is a component of the innate immune system, and its activation leads to the production of potent pro-inflammatory cytokines. acs.org Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory, autoimmune, and neurodegenerative diseases. acs.org A series of novel 1,2,4-triazine derivatives have been described specifically as NLRP3 inhibitors, presenting a therapeutic strategy for treating diseases driven by NLRP3-mediated inflammation. acs.org

Anti-inflammatory Potential Investigations

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of 1,2,4-triazine have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. tandfonline.comresearchgate.net Research has shown that certain 1,2,4-triazine derivatives with diaryl substituents are effective COX-2 inhibitors. tandfonline.com In one study, a series of 1,2,4-triazine derivatives were screened for their ability to inhibit COX-1 and COX-2. tandfonline.comresearchgate.net The compound 3-(2-(benzo[d] nih.govdioxol-5-ylmethylene)hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, referred to as G11, was identified as a particularly potent COX-2 inhibitor, demonstrating 78% inhibition relative to 50% inhibition of COX-1. tandfonline.comresearchgate.net This highlights the potential for developing selective COX-2 inhibitors based on the 1,2,4-triazine framework.

Further studies have explored similar structures, with compounds G9, G4, G13, and G8 also showing higher selectivity for COX-2 over COX-1. tandfonline.com Another study on 1,5-diaryl-1,2,4-triazole derivatives, a related class of compounds, also identified potent and selective COX-2 inhibitors. nih.gov For instance, compound 6c from this series was found to be a potent and selective inhibitor of COX-2 with an IC50 of 0.37 µM, comparable to the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.26 µM). nih.gov Molecular docking studies have suggested that these compounds bind within the active site of the COX-2 enzyme in a manner similar to other known selective inhibitors. nih.gov

Table 1: COX-2 Inhibition by 1,2,4-Triazine Derivatives
CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)Reference
G117850 tandfonline.comresearchgate.net
Celecoxib (Reference)70.932.4 tandfonline.com
Indomethacin (Reference)84.373.9 tandfonline.com

Antimicrobial and Antiviral Activity Research

The 1,2,4-triazine scaffold is a component of numerous compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties. ijpsr.info A series of novel chalcone (B49325) derivatives incorporating a 1,2,4-triazine moiety have been synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV). rsc.org Many of these compounds showed significant antiviral effects. rsc.org Specifically, compound 4l demonstrated curative and protective activities against TMV with EC50 values of 10.9 and 79.4 μg/mL, respectively, which were superior to the commercial agent ningnanmycin. rsc.org

In the realm of antibacterial research, compound 4a from the same chalcone derivative series exhibited remarkable activity against Ralstonia solanacearum, with an EC50 value of 0.1 μg/mL. rsc.org This was significantly more potent than the commercial bactericides thiodiazole-copper and bismerthiazol. rsc.org The proposed mechanism of action for these compounds involves causing the folding and deformation of the bacterial cell membrane. rsc.org

Furthermore, the pyrrolo[2,1-f] tandfonline.comrsc.orgtriazine core is a key structural feature of the broad-spectrum antiviral drug remdesivir, which has been used in the treatment of various RNA viruses. nih.gov This underscores the importance of the 1,2,4-triazine framework in the development of antiviral agents. nih.gov Other studies have also reported the synthesis of 1,2,4-triazine derivatives with promising activity against a range of viruses and bacteria. orientjchem.orgscilit.comnih.gov

Table 2: Antimicrobial and Antiviral Activity of 1,2,4-Triazine Derivatives
CompoundActivityTarget OrganismEC50 ValueReference
4lAntiviral (Curative)Tobacco Mosaic Virus (TMV)10.9 μg/mL rsc.org
4lAntiviral (Protective)Tobacco Mosaic Virus (TMV)79.4 μg/mL rsc.org
4aAntibacterialRalstonia solanacearum0.1 μg/mL rsc.org

Anticonvulsant Activity Studies

The 1,2,4-triazine ring is a key pharmacophore in the development of anticonvulsant agents. researchgate.net A number of studies have synthesized and evaluated 1,2,4-triazine derivatives for their potential to manage seizures. researchgate.net In one such study, a series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives were synthesized and tested using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. Compounds 2c and 2d, which feature bis(4-bromophenyl) and pyridyl substituents, demonstrated significant protection in both tests, with up to 80% protection in the MES test and 70% in the PTZ test.

Computational studies, including molecular docking, have suggested that the anticonvulsant mechanism of these compounds may involve interaction with the GABAA receptor. benthamdirect.com Another investigation into 1,2,4-triazine-6H-indolo[2,3-b]quinoline derivatives identified compounds HRSN24 and HRSN34 as having promising pharmacokinetic and pharmacodynamic profiles compared to standard antiepileptic drugs like carbamazepine (B1668303) and phenytoin. benthamdirect.com These compounds showed notable docking scores with the GABAA receptor, suggesting a strong binding affinity. benthamdirect.com

Table 3: Anticonvulsant Activity of 1,2,4-Triazine Derivatives
CompoundTest ModelObserved Protection (%)Reference
2cPTZ-induced seizures70
2dMES-induced seizures80

Antithrombotic and Antiplatelet Agent Development

While direct studies on "this compound" for antithrombotic and antiplatelet activity are not prevalent in the provided search results, the broader class of 1,2,4-triazine derivatives has been investigated for these properties. The structural features of 1,2,4-triazines make them candidates for interacting with enzymes and receptors involved in the coagulation cascade and platelet aggregation. Further research is needed to specifically explore the potential of this compound and its close analogs in this therapeutic area.

Neuroprotective Activity Investigations

Derivatives of 1,2,4-triazine have emerged as promising candidates for neuroprotection, with studies demonstrating their efficacy in models of neurodegenerative diseases. nih.govnih.gov Research has shown that novel triazine derivatives can protect against oxidative stress-induced cell death in neuronal cell lines. nih.govresearchgate.net In one study, pretreatment with triazine derivatives markedly reduced caspase-3 activation and impaired the activation of NF-κB, a key regulator of inflammatory responses, in differentiated PC12 cells exposed to hydrogen peroxide. nih.govresearchgate.net

Another study investigated a series of 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives for their neuroprotective effects against both hydrogen peroxide and β-amyloid-induced toxicity. researchgate.net The compound ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate (8e) was found to be particularly potent, with an EC50 of 14 µM against H2O2-induced apoptosis and a significant increase in cell viability in the presence of β-amyloid. researchgate.net Furthermore, a triazine derivative with the chemical formula C16H12Cl2N3S was shown to improve spatial learning and increase the thickness of the CA1 pyramidal layer in an animal model of Alzheimer's disease. nih.gov

Table 4: Neuroprotective Activity of a 1,2,4-Triazine Derivative
CompoundTest ModelObserved EffectEC50 ValueReference
8eH2O2-induced apoptosis in PC12 cellsInhibition of apoptosis14 µM researchgate.net
8eβ-amyloid-induced toxicity in SH-SY5Y cellsIncreased cell viability by 40%Not specified researchgate.net

Modulation of Protein Aggregation (e.g., α-Synuclein, Tau)

The aggregation of proteins such as α-synuclein and tau is a hallmark of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. nih.gov Research has explored the potential of 1,2,4-triazine derivatives to modulate this process. nih.govacs.org Diphenyl triazine hybrids have been shown to inhibit the formation of α-synuclein fibrils and to disaggregate pre-formed aggregates in vitro. nih.govacs.org

A study evaluating N- and O-linked indole (B1671886) triazines found that N-substituted derivatives were more effective inhibitors of α-synuclein aggregation than their O-substituted counterparts. nih.govacs.org Specifically, one N-substituted triazine derivative, compound 10, exhibited the highest anti-aggregation effect, with fluorescence intensity values of 13.5 ± 1.7%. nih.govacs.org These findings suggest that the 1,2,4-triazine scaffold can be a valuable starting point for the design of small molecules aimed at preventing or reversing the pathological aggregation of proteins implicated in neurodegenerative diseases.

General Enzyme Inhibition Studies

The 1,2,4-triazine core has been incorporated into a variety of molecules designed to inhibit a range of enzymes with therapeutic relevance. nih.govnih.govresearchgate.net For instance, a library of 3-amino-1,2,4-triazine derivatives was designed and synthesized as potent and selective inhibitors of pyruvate dehydrogenase kinase (PDK). nih.gov Several of these compounds demonstrated significant inhibition of PDK1 at sub-micromolar and even nanomolar concentrations, outperforming known PDK inhibitors. nih.gov

In another study, 1,2,4-triazine-sulfonamide hybrids were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). researchgate.net Furthermore, 1,2,4-triazine derivatives have been investigated as inhibitors of other enzymes, including lipoxygenase and urease. nih.gov The versatility of the 1,2,4-triazine scaffold allows for the development of inhibitors targeting a wide array of enzymes, highlighting its broad potential in drug discovery. researchgate.net

Contributions to Materials Science and Engineering

Derivatives of the 1,2,4-triazine and the isomeric 1,3,5-triazine core are recognized for their distinctive optoelectronic properties, which makes them valuable in the creation of advanced materials. Their strong electron-accepting nature and high thermal stability are particularly advantageous for applications in electronics and photonics.

While specific research on this compound in OLEDs is not extensively documented, the broader class of triazine derivatives, particularly 1,3,5-triazines, has been widely investigated for this technology. These compounds are utilized as efficient luminescent materials, charge transport materials, and host materials in OLED devices. oled-intermediates.com The triazine core's electron-deficient nature helps in creating bipolar host materials, which can achieve a balance of charge injection and transport, leading to highly efficient phosphorescent OLEDs (PhOLEDs). rsc.org For instance, bipolar host materials incorporating a 1,3,5-triazine moiety have been shown to exhibit high triplet energy levels, making them suitable for both blue and green PhOLEDs with high external quantum efficiencies and minimal efficiency roll-off at high luminance. rsc.org The inherent thermal stability of the triazine ring contributes to the operational longevity of OLED devices. oled-intermediates.com

In the field of photovoltaics, 1,2,4-triazine derivatives have been explored as components in Dye-Sensitized Solar Cells (DSSCs). nih.gov These compounds can be incorporated into organic dyes that act as sensitizers, absorbing solar energy and injecting electrons into a semiconductor material like titanium dioxide (TiO2). nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been conducted on various 1,2,4-triazine derivatives to evaluate their potential in DSSCs. These calculations help in understanding the molecular structure, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap, which are critical parameters for an efficient dye. nih.govresearchgate.net For example, studies on porphyrin dyads linked by a 1,3,5-triazine bridge have demonstrated power conversion efficiencies (PCEs) up to 5.28% by optimizing the anchoring groups that bind the dye to the TiO2 surface. researchgate.net

Table 1: Calculated Optoelectronic Properties of Selected 1,2,4-Triazine Derivatives for DSSC Applications (Note: Data is for representative 1,2,4-triazine derivatives, not specifically this compound)

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
DTT-6.281-2.7533.528
BDTTB-5.776-2.1953.581
BDTTMB-6.027-2.1063.921
BDTTMP-6.183-2.6553.528
Data sourced from DFT/B3LYB/6-31G(d, p) level of theory calculations. researchgate.net

The unique chemical and electronic structure of triazines facilitates their use as building blocks for a wide range of advanced functional materials. rsc.org In materials chemistry, 1,3,5-triazine derivatives are often used as the core acceptor component in star-shaped molecules with a Donor-π-Acceptor (D-π-A) arrangement. researchgate.net This molecular design allows for the tuning of optoelectronic properties by carefully selecting the donor substituents, making these materials suitable for applications ranging from luminescent liquid crystals to organic photovoltaics. researchgate.net The development of functionalized triazines is a key area of research for creating more advanced molecules for PhOLEDs, materials with thermally activated delayed fluorescence (TADF), and energy storage solutions. rsc.org

Triazine derivatives are promising candidates for non-linear optical (NLO) materials, which can alter the properties of light and have applications in telecommunications, optical computing, and data storage. rsc.org Theoretical studies on novel fused-1,2,4-triazine derivatives have shown that these compounds possess a small HOMO-LUMO energy gap, which suggests they can be readily polarized and exhibit significant NLO characteristics. researchgate.net Similarly, computational studies on octupolar 1,3,5-triazine derivatives indicate that attaching groups with π-systems can significantly increase the first-, second-, and third-order polarizabilities, enhancing their NLO properties. acs.org

Research in Agricultural Chemistry

The triazine ring is a foundational structure in a significant class of agricultural chemicals. While many biologically active 1,2,4-triazine derivatives have been synthesized for various applications, the most prominent use of the triazine scaffold in agriculture is as herbicides. researchgate.netijpsr.info

The class of triazine herbicides, particularly those based on the 1,3,5-triazine isomer, represents a milestone in weed control technology. researchgate.net A prominent example is Atrazine, or 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine, which contains an N-ethyl group similar to the subject compound. nih.govwikipedia.org Atrazine is a selective herbicide used to control broadleaf and grassy weeds in crops like maize, sorghum, and sugarcane. wikipedia.orgguidechem.com Its mechanism of action involves inhibiting photosynthesis at photosystem II, leading to starvation and oxidative damage in the target plant. wikipedia.orgguidechem.com The structure-activity relationship in this class of herbicides is well-studied; for instance, chloro-1,3,5-triazines substituted with two amino groups bearing a total of 4 to 8 carbon atoms across the alkyl radicals often exhibit the strongest herbicidal activity. bcpc.org

While the 1,3,5-triazines are more common, other related heterocyclic structures also show herbicidal properties. For example, 3-amino-1,2,4-triazole (Amitrole) is a non-selective herbicide that acts by inhibiting an enzyme involved in histidine biosynthesis. connectchemicals.comnih.gov Although specific research focusing on this compound as a commercial herbicide is limited, the established bioactivity of the broader triazine and aminotriazole families indicates the potential for developing new herbicidal compounds from this structural class.

Table 2: Properties of the Representative Triazine Herbicide, Atrazine

PropertyValue
Chemical FormulaC8H14ClN5
Molar Mass215.68 g/mol
AppearanceWhite crystalline solid
Melting Point173-175 °C
Mechanism of ActionPhotosystem II inhibitor
Data sourced from PubChem. nih.gov

Pesticidal Agent Exploration

The 1,2,4-triazine scaffold is a subject of significant interest in the development of novel bioactive compounds, including those with potential pesticidal properties. While the isomeric 1,3,5-triazine ring is the core of widely used herbicides like Atrazine, which functions by inhibiting photosynthesis, derivatives of 1,2,4-triazine have been explored for a broader range of biological activities. researchgate.netnih.govwikipedia.org Research into 1,2,4-triazine derivatives has revealed their potential as antibacterial, antifungal, and antiviral agents, establishing the scaffold as a "privileged" structure in medicinal and agrochemical chemistry. nih.govijpsr.info

The exploration of 1,2,4-triazine derivatives as pesticidal agents stems from the diverse biological activities exhibited by this class of heterocycles. researchgate.net For example, specific derivatives have been synthesized and evaluated for their in vitro antifungal activity against a variety of fungal strains. ijpsr.info One study reported the synthesis of a series of 1,2,4-triazines incorporating a 1,2,3-triazole and a piperidine (B6355638) ring, which were screened for activity against fungi such as Candida albicans, Fusarium oxysporum, and Aspergillus niger. ijpsr.info

Another area of investigation involves the synthesis of 3,5,6-trisubstituted 1,2,4-triazines, which have been primarily studied for medicinal applications but demonstrate the chemical versatility of the core structure. nih.gov The structure-activity relationship (SAR) studies common in drug discovery are also applicable to the search for new pesticides, where modifications to the substituents on the 1,2,4-triazine ring can tune the biological activity and target specificity. The this compound structure, with its reactive amine group, provides a key site for further chemical modification to explore and optimize pesticidal effects.

Table 1: Examples of Biological Activities in 1,2,4-Triazine Derivatives

Derivative Class Target Organism/System Biological Activity
1,2,4-triazines with 1,2,3-triazole and piperidine Various Fungi (e.g., C. albicans, F. oxysporum) Antifungal ijpsr.info
3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines Bacteria (e.g., S. aureus, M. tuberculosis) Antibacterial ijpsr.info
Fused 1,2,4-triazine aryl derivatives Human cancer cell lines Antitumoral ijpsr.infonih.gov

Catalytic and Analytical Applications

Beyond biological activities, derivatives of 1,2,4-triazin-3-amine (B72006) are being investigated for their utility in advanced chemical and analytical techniques. The presence of nitrogen atoms in the heterocyclic ring, coupled with the exocyclic amine group, imparts electronic properties and coordination capabilities that can be harnessed in catalysis and molecular sensing. These applications often rely on the molecule's ability to interact with metal centers or to be detected by highly sensitive analytical methods.

Signal Amplification by Reversible Exchange (SABRE) in NMR

A prominent analytical application for which compounds like this compound are suitable candidates is Signal Amplification by Reversible Exchange (SABRE). SABRE is a hyperpolarization technique used to dramatically increase the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy and its imaging counterpart, MRI. mdpi.comrsc.org This method overcomes the primary limitation of NMR—its inherent insensitivity—by increasing the population difference between nuclear spin states far beyond the thermal equilibrium level. mdpi.comnih.gov

The SABRE process involves the use of parahydrogen (a nuclear spin isomer of H₂) and a soluble iridium catalyst. nih.govresearchgate.net The target molecule, or substrate, must be able to reversibly bind to the iridium center. Nitrogen-containing compounds, including heterocycles and amines, are excellent substrates for SABRE because the nitrogen lone pair can coordinate to the metal. mdpi.comrsc.orgnih.gov

In the case of this compound, the exocyclic amine group provides an ideal binding site to the iridium catalyst. The process works as follows:

Both parahydrogen and the triazine substrate temporarily bind to the iridium catalyst, forming a transient complex.

Within this complex, the spin order from parahydrogen is transferred to the nuclei of the substrate (e.g., ¹H, ¹³C, ¹⁵N) through scalar (J) coupling.

The now hyperpolarized substrate dissociates from the catalyst and returns to the solution, where it produces a vastly amplified NMR signal. rsc.orgnih.gov

Research has successfully demonstrated the hyperpolarization of a wide range of amines, achieving significant signal enhancements. nih.gov For example, the NH₂ protons of deuterated benzylamine (B48309) have been enhanced by over 1000-fold. rsc.org This established methodology for amines provides a strong basis for its application to this compound, enabling its detection at much lower concentrations than would be possible with conventional NMR.

Table 2: Representative ¹H NMR Signal Enhancements for Amines Using SABRE

Compound Nucleus/Group Signal Enhancement (per proton) Reference
Ammonia (NH₃) NH₃ 154-fold nih.gov
Benzylamine (deuterated) NH 1000-fold rsc.org
Isopropylamine NH₂ 220-fold nih.gov
Dibenzylamine NH 274-fold nih.gov

This technique opens possibilities for using hyperpolarized this compound or its derivatives as sensitive probes in complex chemical or biological systems, where they could be tracked in real-time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : High-yield synthesis (≥85-90%) can be achieved via solvent-free cyclization or one-pot trimerization. For example, guanidine derivatives react with nitriles under thermal conditions to form triazine cores, with ethyl substitution introduced via alkylation or nucleophilic displacement . Solvent-free methods reduce side reactions, while trimerization with N-acetylguanidine enables regioselective substitution . Monitor reaction progress via TLC or HPLC to optimize temperature (typically 80-120°C) and catalyst selection (e.g., Lewis acids for enhanced cyclization efficiency).

Q. How can structural ambiguities in this compound derivatives be resolved experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • C-13 NMR : Assigns methylation/ethylation sites by analyzing chemical shifts of triazine ring carbons (e.g., methyl groups at δ 20-25 ppm, ethyl groups at δ 10-15 ppm for CH2) .
  • X-ray crystallography : Resolves regiochemical uncertainties, as demonstrated for 5,6-dimethyl-1,2,4-triazin-3-amine derivatives .
  • Mass spectrometry (EI-MS) : Confirms molecular weight and fragmentation patterns (e.g., m/z 96 for the parent ion of 3-amino-1,2,4-triazine) .

Advanced Research Questions

Q. What strategies mitigate contradictory bioactivity data in triazine-based adenosine receptor antagonists?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., chloro, fluoro, methyl groups) on the triazine core and phenyl/pyridine moieties. For instance, 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine shows potent A2A receptor antagonism, but minor structural changes (e.g., replacing fluorine with chlorine) alter selectivity .
  • Binding Assays : Use radioligand displacement (e.g., [3H]ZM241385 for A2A) and functional cAMP assays to quantify potency (IC50) and efficacy .
  • Metabolic Stability Screening : Assess cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can computational modeling guide the design of triazine derivatives for selective receptor targeting?

  • Methodological Answer :

  • Homology Modeling : Build receptor structures (e.g., adenosine A2A) using templates like PDB 3UZA. Dock triazine derivatives to identify critical interactions (e.g., hydrogen bonds with His264, π-π stacking with Phe168) .
  • MD Simulations : Evaluate ligand-receptor stability over 100-ns trajectories to prioritize compounds with low RMSD (<2 Å) .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (ΔΔG) to rationalize SAR trends .

Q. What analytical approaches resolve discrepancies in reaction mechanisms for triazine functionalization?

  • Methodological Answer :

  • Isotopic Labeling : Track methyl/ethyl group migration using 13C-labeled reagents in methylation studies (e.g., CH3I vs. CD3I) .
  • Kinetic Profiling : Compare rate constants (k) under varying pH and solvent polarities to distinguish SN1/SN2 pathways in alkylation reactions .
  • DFT Calculations : Model transition states to predict regioselectivity in heterocyclic substitutions (e.g., N- vs. S-alkylation in thiotriazines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.